Unii-U4Y54D5P9L
Overview
Description
PH-709829, also known as N-[(3R,5R)-1-azabicyclo[3.2.1]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, is a synthetic organic compound with the molecular formula C15H17N3O2 . It is a ligand that has been studied for its potential therapeutic applications, particularly as an agonist of the alpha-7 nicotinic acetylcholine receptor .
Preparation Methods
The synthesis of PH-709829 involves several steps, starting with the preparation of the furo[2,3-c]pyridine-5-carboxamide core. This core is then coupled with the (3R,5R)-1-azabicyclo[3.2.1]oct-3-yl moiety under specific reaction conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in the available literature .
Chemical Reactions Analysis
PH-709829 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Scientific Research Applications
Chemistry: It serves as a valuable ligand in coordination chemistry and catalysis.
Biology: The compound is used in biological studies to understand the role of the alpha-7 nicotinic acetylcholine receptor in cellular processes.
Mechanism of Action
PH-709829 exerts its effects by acting as an agonist of the alpha-7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that plays a crucial role in modulating neurotransmission in the central nervous system. By binding to this receptor, PH-709829 enhances cholinergic signaling, which can lead to improved cognitive function and other therapeutic effects .
Comparison with Similar Compounds
PH-709829 is unique in its high selectivity and potency as an alpha-7 nicotinic acetylcholine receptor agonist. Similar compounds include:
PHA-543613: Another alpha-7 receptor agonist with similar therapeutic potential.
PHA-568487: A compound with comparable receptor affinity but different pharmacokinetic properties.
PHA-709829: Distinguished by its excellent brain penetration and robust in vivo efficacy.
PH-709829 stands out due to its superior brain penetration and efficacy in preclinical models, making it a promising candidate for further development in therapeutic applications .
Properties
Molecular Formula |
C15H17N3O2 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-[(3R,5R)-1-azabicyclo[3.2.1]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide |
InChI |
InChI=1S/C15H17N3O2/c19-15(13-6-11-2-4-20-14(11)7-16-13)17-12-5-10-1-3-18(8-10)9-12/h2,4,6-7,10,12H,1,3,5,8-9H2,(H,17,19)/t10-,12-/m1/s1 |
InChI Key |
PTGWFYYEAUFEAS-ZYHUDNBSSA-N |
SMILES |
O=C(C1=CC2=C(OC=C2)C=N1)N[C@H]3CN(C4)CC[C@]4([H])C3 |
Isomeric SMILES |
C1CN2C[C@H]1C[C@H](C2)NC(=O)C3=NC=C4C(=C3)C=CO4 |
Canonical SMILES |
C1CN2CC1CC(C2)NC(=O)C3=NC=C4C(=C3)C=CO4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PHA-709829; PHA 709829; PHA709829. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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